molecular formula C21H22N4S2 B11079543 4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile

4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile

Cat. No.: B11079543
M. Wt: 394.6 g/mol
InChI Key: QGXCRUVIXCXSER-UHFFFAOYSA-N
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Description

4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the thiazole ring and the imino group, contributes to its diverse reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile typically involves a multi-step process. One common method starts with the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of potassium hydroxide or sodium ethylate in ethanol . This reaction yields an intermediate compound, which is then further reacted with primary amines and an excess of formaldehyde to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the imino group can yield primary or secondary amines.

Scientific Research Applications

4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile is not fully understood. it is believed to interact with various molecular targets through its functional groups. The thiazole ring, for example, can participate in hydrogen bonding and π-π interactions, while the imino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile lies in its combination of a spirocyclic structure with a thiazole ring and multiple functional groups. This combination provides a diverse range of reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H22N4S2

Molecular Weight

394.6 g/mol

IUPAC Name

2-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-5-carbonitrile

InChI

InChI=1S/C21H22N4S2/c1-13-5-7-14(8-6-13)16-12-27-20(24-16)17-18(23)25-19(26)15(11-22)21(17)9-3-2-4-10-21/h5-8,12,17,26H,2-4,9-10H2,1H3,(H2,23,25)

InChI Key

QGXCRUVIXCXSER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3C(=NC(=C(C34CCCCC4)C#N)S)N

Origin of Product

United States

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